molecular formula C8H8N2O B3052278 N-(pyridin-2-yl)prop-2-enamide CAS No. 40000-69-9

N-(pyridin-2-yl)prop-2-enamide

Cat. No.: B3052278
CAS No.: 40000-69-9
M. Wt: 148.16 g/mol
InChI Key: ZUKUBTGXSHTDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)prop-2-enamide is an organic compound with the molecular formula C8H8N2O It is a member of the amide family and contains a pyridine ring attached to a prop-2-enamide group

Mechanism of Action

Target of Action

The primary targets of N-(pyridin-2-yl)prop-2-enamide are currently unknown

Mode of Action

It is known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or activity.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other environmental factors such as pH, presence of other molecules, and cellular conditions could also potentially influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-yl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various oxidizing and reducing agents. The reaction conditions typically involve mild temperatures and metal-free environments .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidative amidation can yield N-(pyridin-2-yl)amides, while reduction reactions can produce the corresponding amine derivatives .

Scientific Research Applications

N-(pyridin-2-yl)prop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(pyridin-2-yl)prop-2-enamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-pyridin-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h2-6H,1H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKUBTGXSHTDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432779
Record name 2-Propenamide, N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40000-69-9
Record name 2-Propenamide, N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-2-yl)prop-2-enamide
Reactant of Route 3
N-(pyridin-2-yl)prop-2-enamide
Reactant of Route 4
N-(pyridin-2-yl)prop-2-enamide
Reactant of Route 5
N-(pyridin-2-yl)prop-2-enamide
Reactant of Route 6
N-(pyridin-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.